molecular formula C12H12O3 B8725963 Methyl 2-hydroxy-2-phenylpent-3-ynoate CAS No. 92956-83-7

Methyl 2-hydroxy-2-phenylpent-3-ynoate

Cat. No.: B8725963
CAS No.: 92956-83-7
M. Wt: 204.22 g/mol
InChI Key: WZZYNHDSJKOOJS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-phenylpent-3-ynoate (C₁₉H₂₃NO₃) is a structurally complex ester characterized by a bicyclic quinuclidine moiety, a phenyl group, and a propargyl alcohol derivative. Its systematic name, (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-phenylpent-3-ynoate, reflects its unique architecture, which combines a rigid bicyclic amine system with a hydroxy-alkynylphenyl ester .

Properties

CAS No.

92956-83-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-hydroxy-2-phenylpent-3-ynoate

InChI

InChI=1S/C12H12O3/c1-3-9-12(14,11(13)15-2)10-7-5-4-6-8-10/h4-8,14H,1-2H3

InChI Key

WZZYNHDSJKOOJS-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Propargyl (C≡C) and phenyl groups introduce steric bulk and π-π interaction capabilities. Tertiary alcohol group may influence solubility and metabolic stability .
  • Methyl butanoate: A simple, linear ester with a short alkyl chain (butyl group). Lacks aromatic or cyclic components, leading to higher volatility .
  • Methyl salicylate: Features a phenolic ester with a hydroxyl group ortho to the ester moiety, enabling hydrogen bonding and topical analgesic activity .

Physicochemical and Pharmacological Properties

Property This compound Methyl butanoate Methyl salicylate
Molecular Formula C₁₉H₂₃NO₃ C₅H₁₀O₂ C₈H₈O₃
Molecular Weight (g/mol) 313.4 102.1 152.1
Functional Groups Ester, bicyclic amine, propargyl, phenyl, tertiary alcohol Ester, alkyl chain Ester, phenolic hydroxyl
Solubility Low water solubility (predicted); soluble in organic solvents Highly volatile; limited water solubility Slightly water-soluble; miscible in alcohols/ethers
Applications Potential anticholinergic drug candidate Flavoring agent, solvent Topical analgesic, fragrance
Hazards Unknown toxicology; handle as a reactive ester Limited toxicity data; irritant Toxic in high doses; skin irritant

Reactivity and Stability

  • This compound: The propargyl group may participate in click chemistry reactions (e.g., Huisgen cycloaddition), while the bicyclic amine enhances stability against enzymatic degradation, a critical factor in drug design .
  • Methyl butanoate: Prone to hydrolysis under acidic/basic conditions due to its simple ester structure .
  • Methyl salicylate: The phenolic hydroxyl group increases acidity (pKa ~8–10), enabling pH-dependent reactivity .

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